2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 139558-50-2
VCID: VC21167569
InChI: InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
SMILES: CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

CAS No.: 139558-50-2

Cat. No.: VC21167569

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid - 139558-50-2

Specification

CAS No. 139558-50-2
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Standard InChI Key PCGOCPOJLMLJAR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is identified by CAS number 139558-50-2 and possesses the molecular formula C15H21NO4 with a molecular weight of 279.33 g/mol . The compound's structure includes several key functional groups:

  • A carboxylic acid group (-COOH)

  • An amino group protected by the tert-butoxycarbonyl (Boc) moiety

  • An o-tolyl group (2-methylphenyl) attached to the carbon chain

The IUPAC name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylphenyl)propanoic acid, though it is commonly referred to by its shorter name in scientific literature.

The structural characteristics of this compound can be summarized in the following table:

PropertyValue
CAS Number139558-50-2
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylphenyl)propanoic acid
Functional GroupsCarboxylic acid, Boc-protected amino group, o-tolyl group
Physical AppearanceSolid, white to off-white
Purity (Commercial)Typically ≥95%

Synthesis Methods

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves multiple reaction steps that must be carefully controlled to ensure high yield and purity. The general synthetic route includes:

Protection of the Amino Group

The amino functionality is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as triethylamine or sodium hydroxide. This reaction is typically carried out in an organic solvent like dichloromethane or a mixture of water and dioxane at controlled temperature conditions.

Applications in Research

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid serves multiple purposes in scientific and industrial applications:

Peptide Synthesis

This compound functions as a crucial intermediate in peptide synthesis, where the Boc protecting group plays a vital role in preventing unwanted side reactions during the formation of peptide bonds. The protected amino acid can be incorporated into growing peptide chains using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Building Block for Complex Molecules

Researchers utilize this compound as a versatile building block for the synthesis of more complex organic molecules, particularly those with potential biological activity. The o-tolyl group introduces specific structural features that may influence:

  • Binding affinity to biological targets

  • Metabolic stability

  • Pharmacokinetic properties

Medicinal Chemistry Applications

The compound plays a role in medicinal chemistry research, particularly in the development of:

  • Peptide-based drugs

  • Enzyme inhibitors

  • Peptidomimetics with improved pharmacological properties

Chemical Reactions and Reactivity

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid undergoes various chemical transformations that are important in synthetic applications:

Deprotection Reactions

The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in organic solvents. This deprotection step reveals the free amino group for further reactions.

Esterification

The carboxylic acid functionality can undergo esterification reactions to form various esters, which may serve as intermediates in synthetic pathways or as protected forms of the compound.

Coupling Reactions

The compound readily participates in peptide coupling reactions with other amino acids or amine-containing compounds using standard coupling reagents. These reactions are fundamental to its application in peptide synthesis.

Solution Preparation and Stock Management

For research applications, proper preparation and management of stock solutions are critical:

Stock Solution Preparation

The following table provides guidance for preparing stock solutions at various concentrations :

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.58 mL17.9 mL35.80 mL
5 mM0.716 mL3.58 mL7.16 mL
10 mM0.358 mL1.79 mL3.58 mL

Related Compounds and Comparative Analysis

2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid belongs to a family of structurally related compounds that differ in the position of the methyl group on the phenyl ring or in stereochemical configuration.

Structural Analogs

The main structural analogs include:

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 499995-74-3)

  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS: 464930-76-5)

  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS: 499995-75-4)

  • 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (CAS: 110762-12-4)

Comparative Properties

The following table compares key properties of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightTolyl PositionConfiguration
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid139558-50-2C15H21NO4279.33ortho-
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid499995-74-3C15H21NO4279.33orthoS
(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid464930-76-5C15H21NO4279.33metaR
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid499995-75-4C15H21NO4279.33metaS
2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid110762-12-4C15H21NO4279.33para-

These structural variations can lead to differences in:

  • Steric properties and molecular conformation

  • Reactivity patterns in synthetic applications

  • Binding affinities in biological systems

  • Physicochemical properties such as solubility and stability

Research Findings and Scientific Significance

Role in Peptide Chemistry

The strategic importance of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in peptide chemistry stems from the Boc protecting group's ability to prevent unwanted side reactions during peptide synthesis. This protection strategy allows for controlled and selective peptide bond formation, which is essential for:

  • Sequential peptide assembly

  • Maintaining chirality at stereogenic centers

  • Preventing racemization during coupling reactions

Structure-Activity Relationships

Research involving this compound has contributed to understanding structure-activity relationships in:

  • Amino acid derivatives with aromatic side chains

  • The influence of methyl substituents on phenyl rings and their impact on molecular recognition

  • The effect of ortho substitution on conformational preferences and reactivity patterns

Future Research Directions

The continued study and application of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid may lead to advancements in several areas:

Peptide Therapeutics

As peptide-based drugs continue to gain prominence in pharmaceutical development, compounds like 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid will remain important in the synthesis of novel therapeutic peptides with improved properties.

Synthetic Methodology

Ongoing research may focus on developing more efficient and environmentally friendly methods for synthesizing this compound, potentially including:

  • Green chemistry approaches with reduced solvent usage

  • Enzymatic synthetic routes

  • Continuous flow chemistry applications

Medicinal Chemistry Applications

The unique structural features of this compound make it a valuable building block for medicinal chemistry research, particularly in the development of compounds that target protein-protein interactions or enzyme active sites.

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